

# Molecular structure and IUPAC name of 1,4-Dimethylimidazole

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## Compound of Interest

Compound Name: 1,4-Dimethylimidazole

Cat. No.: B1345669

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An In-depth Technical Guide to **1,4-Dimethylimidazole**: Structure, Properties, and Experimental Applications

## Abstract

This technical guide provides a comprehensive overview of **1,4-dimethylimidazole**, a heterocyclic organic compound of interest to researchers in chemistry and drug development. The document details its molecular structure, IUPAC nomenclature, and key physicochemical properties. Detailed, generalized experimental protocols for its synthesis via N-alkylation of 4-methylimidazole, its characterization by standard spectroscopic methods, and its application in metal ion separation are provided. All quantitative data is summarized in tabular format for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying chemical processes.

## Molecular Structure and IUPAC Name

**1,4-Dimethylimidazole** is a substituted imidazole ring where two methyl groups are attached to the nitrogen atom at position 1 and the carbon atom at position 4. The accepted IUPAC name for this compound is **1,4-dimethylimidazole** or 1,4-dimethyl-1H-imidazole.<sup>[1][2]</sup> The presence of the methyl group on the nitrogen atom at position 1 prevents the tautomerism that is observed in imidazoles with a free N-H proton.

The key structural identifiers for **1,4-Dimethylimidazole** are summarized in the table below.

Identifier	Value
IUPAC Name	1,4-dimethylimidazole[3]
Synonyms	1,4-Dimethyl-1H-imidazole, N,4-Dimethylimidazole[4]
Molecular Formula	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> [3][4]
CAS Number	6338-45-0[3][4]
Canonical SMILES	CC1=CN(C=N1)C[3]
InChI	InChI=1S/C5H8N2/c1-5-3-7(2)4-6-5/h3-4H,1-2H3[3][4]
InChIKey	BLHTXORQJNCSII-UHFFFAOYSA-N[3][4]

## Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of **1,4-dimethylimidazole** are critical for its application in synthesis and materials science. This data is compiled from various public databases.

Table 2.1: Physicochemical Properties

Property	Value	Source
Molecular Weight	<b>96.13 g/mol</b>	[3]
Physical Form	Liquid	Sigma-Aldrich
Boiling Point	193-196 °C	CAS Common Chemistry

| pKa | 7.51±0.61 (Predicted) | Guidechem |

Table 2.2: Spectroscopic and Chromatographic Data

Data Type	Key Information	Source
Mass Spectrometry	Major m/z peaks: 96 (Top Peak), 95, 68	[3]
<sup>13</sup> C NMR	Spectra available in databases	[3]

| Kovats RI | Standard non-polar: 979; Standard polar: 1677 |[3] |

## Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis, characterization, and a key application of **1,4-dimethylimidazole**. These protocols are based on established chemical principles for related imidazole compounds.

### Generalized Synthesis of 1,4-Dimethylimidazole

The synthesis of **1,4-dimethylimidazole** is most effectively achieved through the N-methylation of 4-methylimidazole. This method involves the deprotonation of the imidazole ring followed by alkylation with a methylating agent.[5][6]

Materials:

- 4-Methylimidazole
- Sodium hydride (NaH) or a similar strong base
- Methyl iodide (CH<sub>3</sub>I) or dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

## Equipment:

- Two-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Inert atmosphere setup (Nitrogen or Argon)
- Ice bath
- Separatory funnel
- Rotary evaporator

## Protocol:

- **Reaction Setup:** In a dry two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
- **Deprotonation:** Cool the suspension to 0 °C using an ice bath. Dissolve 4-methylimidazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at room temperature for 1 hour until hydrogen gas evolution ceases.
- **Methylation:** Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 equivalents) dropwise, ensuring the temperature remains low. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
- **Workup:** Carefully quench the reaction by the slow, dropwise addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
- **Purification:** Combine the organic layers and wash with brine. Dry the organic phase over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

- Final Purification: Purify the crude **1,4-dimethylimidazole** by vacuum distillation to obtain the final, high-purity liquid product.

## Structural Characterization

The identity and purity of the synthesized **1,4-dimethylimidazole** should be confirmed using standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl<sub>3</sub> or D<sub>2</sub>O).
  - Acquire <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra.
  - For <sup>1</sup>H NMR, expect signals corresponding to the two imidazole ring protons and the two distinct methyl groups.
  - For <sup>13</sup>C NMR, expect signals for the three unique imidazole ring carbons and the two methyl carbons.
- Mass Spectrometry (MS):
  - Introduce the sample into a mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile liquid.
  - Use Electron Ionization (EI) as the ionization method.
  - The resulting mass spectrum should show a molecular ion peak [M]<sup>+</sup> at m/z = 96, corresponding to the molecular weight of the compound.[\[1\]](#) Key fragmentation patterns should also be analyzed to confirm the structure.
- Infrared (IR) Spectroscopy:
  - Acquire an IR spectrum of the neat liquid product using an FT-IR spectrometer with an ATR accessory.

- Analyze the spectrum for characteristic peaks, including C-H stretching from the alkyl and aromatic groups, and C=N and C=C stretching vibrations characteristic of the imidazole ring.

## Application Protocol: Metal Ion Separation

Derivatives of **1,4-dimethylimidazole**, specifically 1-alkyl-4-methylimidazoles, are effective carriers for the separation of heavy metal ions from aqueous solutions using Polymer Inclusion Membranes (PIMs).[7]

Objective: To separate Zn(II) ions from an aqueous mixture also containing other ions (e.g., Cd(II), Ni(II)).

Materials:

- 1-Octyl-4-methylimidazole (carrier, a derivative of **1,4-dimethylimidazole**)
- Cellulose triacetate (polymer support)
- o-Nitrophenyl octyl ether (plasticizer)
- Dichloromethane (solvent)
- Aqueous feed solution containing Zn(II), Cd(II), and Ni(II) ions at a known concentration.
- Aqueous receiving solution (e.g., dilute HCl).

Protocol:

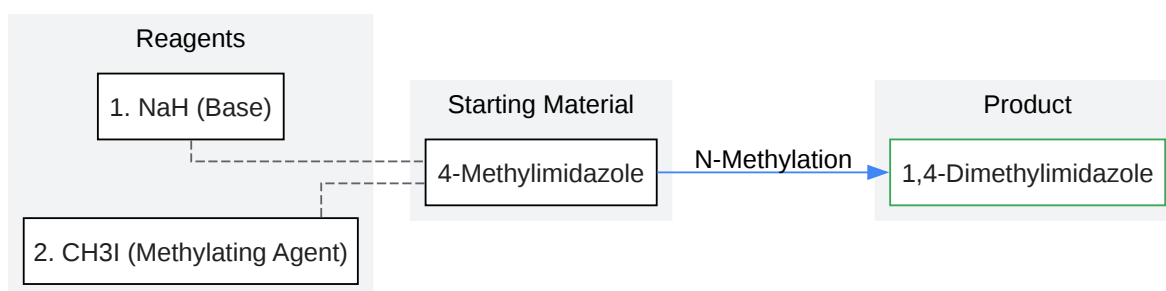
- Membrane Preparation: Prepare a solution of cellulose triacetate, the 1-octyl-4-methylimidazole carrier, and the plasticizer in dichloromethane. Pour this mixture into a glass ring on a flat plate and allow the solvent to evaporate slowly to form a thin, flexible polymer membrane.
- Transport Cell Setup: Place the prepared PIM between the two chambers of a transport cell.
- Separation Process: Fill one chamber (the feed phase) with the aqueous solution containing the metal ion mixture. Fill the other chamber (the receiving phase) with the acidic receiving

solution.

- **Transport:** Stir both phases at a constant rate to facilitate the transport of metal ions across the membrane. The imidazole carrier forms a complex with the metal ions at the feed-membrane interface, transports them across the membrane, and releases them into the receiving phase due to the change in pH.
- **Analysis:** Periodically take samples from both the feed and receiving phases and analyze the metal ion concentrations using a technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis to determine the efficiency and selectivity of the separation.

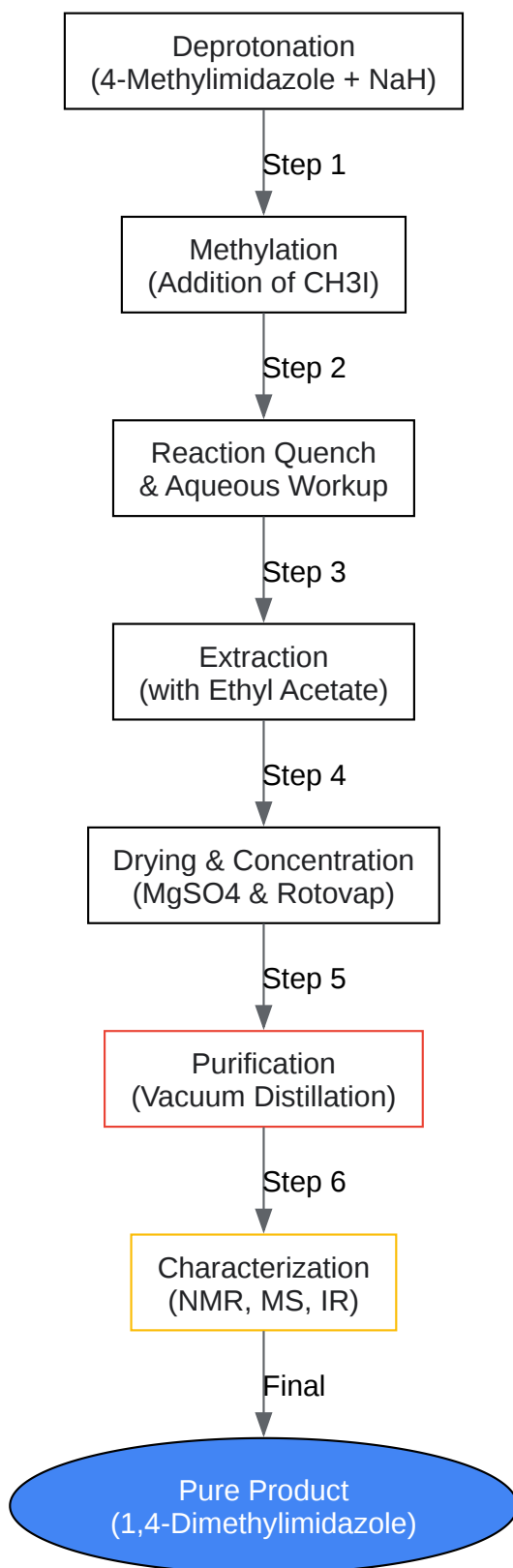
## Mandatory Visualizations

The following diagrams illustrate key processes and relationships described in this guide.



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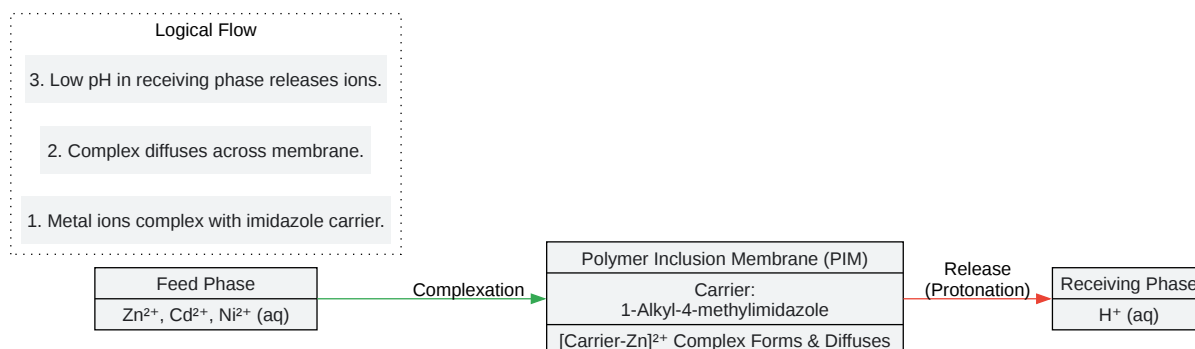
Caption: Proposed synthetic pathway for **1,4-Dimethylimidazole**.



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Caption: Experimental workflow for synthesis and analysis.





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Caption: Logical diagram of metal ion separation using a PIM.

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